

## Application Notes & Protocols: Ultrasound-Assisted Extraction of Dicaffeoylquinic Acids

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found in various medicinal plants, such as species of Echinacea and Hedera helix.[1][2] These compounds have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][2] Efficiently extracting these bioactive molecules from plant matrices is a critical step in research and drug development. Ultrasound-assisted extraction (UAE) is a modern and efficient technique that utilizes acoustic cavitation to enhance the extraction process, offering several advantages over conventional methods, including shorter extraction times, reduced solvent consumption, and higher yields.[3][4]

This document provides detailed application notes and protocols for the ultrasound-assisted extraction of diCQAs, intended for researchers, scientists, and professionals in drug development.

## Data Presentation: Quantitative Analysis of Extraction Methods

The following tables summarize quantitative data from various studies, comparing the efficiency of ultrasound-assisted extraction with other methods and showcasing the impact of different







extraction parameters on the yield of dicaffeoylquinic acids and related phenolic compounds.

Table 1: Comparison of Ultrasound-Assisted Extraction (UAE) with Conventional Extraction (CE) Methods



| Plant<br>Material                    | Target<br>Compound<br>s   | Extraction<br>Method                                  | Solvent  | Key<br>Findings   | Reference |
|--------------------------------------|---|---|--|---|-----------|
| Scolymus<br>hispanicus               | 5-<br>caffeoylquinic<br>acid (5-CQA)<br>and 3,5-<br>dicaffeoylquin<br>ic acid (3,5-<br>diCQA) | UAE vs.<br>Maceration                                 | 75%<br>Methanol                                      | UAE provided higher yields in a significantly shorter time.   | [3][5][6] |
| Coffee<br>Silverskin                 | Caffeoylquini<br>c acids<br>(CQAs) and<br>caffeine  | UAE vs. Conventional Solvent Extraction (CSE)         | Water  | UAE yielded higher or similar total phenolic content and CQAs compared to CSE, with a significant reduction in extraction time. | [4]       |
| Brown<br>Seaweed                     | Free and<br>bound<br>phenolic<br>compounds  | UAE vs. Conventional Extraction (stirred 16 h at 4°C) | Optimized (NaOH concentration , solvent:solid ratio) | UAE demonstrated higher extraction efficiency for both free and bound phenolic compounds.                                       | [7][8]    |
| Tricosanthes<br>cucumerina<br>Leaves | Phenolic<br>compounds   | UAE vs.<br>Conventional<br>method                     | Not specified  | UAE at optimal conditions (40°C, 6.25   | [9]       |



min, 40% amplitude) resulted in higher extraction efficiency.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction of Phenolic Compounds

| Plant<br>Material                | Target<br>Compoun<br>ds            | Optimal<br>Temperat<br>ure (°C) | Optimal<br>Time<br>(min) | Optimal<br>Solvent | Other<br>Optimal<br>Paramete<br>rs                    | Referenc<br>e |
|----------------------------------|------------------------------------|---------------------------------|--------------------------|--------------------|---|---------------|
| Tricosanth es cucumerin a Leaves | Phenolic<br>compound<br>s          | 40                              | 6.25                     | Not<br>specified   | Amplitude:<br>40%                                     | [9]           |
| Phyllanthu<br>s urinaria         | Phenolic<br>compound<br>s          | Not<br>specified                | 34                       | 46.5%<br>Ethanol   | Solid-liquid<br>ratio: 1:63<br>g/mL                   | [10]          |
| Mushroom<br>s                    | Total<br>phenolic<br>compound<br>s | 60                              | Not<br>specified         | 93.6%<br>Methanol  | Amplitude:<br>17%,<br>Cycles:<br>0.71 s <sup>-1</sup> | [11]          |
| Scolymus<br>hispanicus           | 5-CQA and<br>3,5-diCQA             | 10-60<br>(stable<br>range)      | 10                       | 75%<br>Methanol    | Amplitude:<br>60%                                     | [3]           |
| Coriandru<br>m sativum           | Caffeic<br>acid                    | 70                              | 10                       | 50%<br>Methanol    | Liquid-to-<br>solid ratio:<br>6.51 mL/g               | [12]          |
| Caryocar<br>brasiliense          | Bioactive<br>compound<br>s         | 42                              | 30                       | 60%<br>Ethanol     | Liquid-solid<br>ratio:<br>18.7:1                      |               |



### **Experimental Protocols**

This section provides detailed methodologies for the ultrasound-assisted extraction and subsequent analysis of dicaffeoylquinic acids.

## Protocol 1: Ultrasound-Assisted Extraction of diCQAs from Plant Material

This protocol is a generalized procedure based on optimized parameters from multiple studies. [3][9][10][12] Researchers should consider optimizing these parameters for their specific plant matrix.

#### 1. Sample Preparation:

- Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50°C) to a constant weight to minimize enzymatic degradation.
- Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
- Store the powdered sample in an airtight container in a cool, dark, and dry place until extraction. For long-term storage, -20°C is recommended.[3][7]

#### 2. Extraction Procedure:

- Weigh a specific amount of the powdered plant material (e.g., 1.0 g).
- Place the sample into an extraction vessel.
- Add the extraction solvent. A mixture of ethanol or methanol in water is commonly used.[3] [10][12] For diCQAs, a starting point of 50-75% methanol or ethanol in water is recommended, with a solid-to-liquid ratio of 1:20 to 1:60 (g/mL).[3][10]
- Place the extraction vessel in an ultrasonic bath or use a probe-type sonicator.
- Set the extraction parameters. Based on literature, recommended starting conditions are:
- Temperature: 40-60°C[3][9][11]
- Time: 10-30 minutes[10][12]
- Ultrasound Power/Amplitude: 40-60%[3][9]
- Frequency: Typically in the range of 20-50 kHz.
- After sonication, centrifuge the mixture (e.g., 4000 rpm for 15 minutes) to separate the extract from the solid residue.
- Collect the supernatant. For exhaustive extraction, the residue can be re-extracted under the same conditions.



- Combine the supernatants and filter them through a 0.45 µm filter.
- Store the final extract at 4°C for immediate analysis or at -20°C for long-term storage.

## Protocol 2: Quantification of diCQAs using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of diCQAs.[13][14]

- 1. HPLC System and Conditions:
- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a Mass Spectrometer (MS).
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm) is commonly used.
- Mobile Phase: A gradient elution is typically employed using:
- Solvent A: Water with an acidifier (e.g., 0.1% formic acid or 0.5% acetic acid).[14]
- Solvent B: Acetonitrile or methanol with the same acidifier.
- Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the diCQAs. An example program: 0-18 min, 10-20% B; 18-30 min, 20-27% B; 30-35 min, 27-100% B.[14]
- Flow Rate: 0.8-1.0 mL/min.
- Column Temperature: 25-30°C.
- Detection Wavelength: DiCQAs show strong absorbance around 320-330 nm.
- Injection Volume: 10-20 μL.
- 2. Standard Preparation and Quantification:
- Prepare a stock solution of a diCQA standard (e.g., 3,5-dicaffeoylquinic acid) in the mobile phase solvent.
- Create a series of calibration standards by diluting the stock solution.
- Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared sample extracts.
- Quantify the amount of diCQAs in the samples by comparing their peak areas to the calibration curve.

# Visualizations: Diagrams of Workflows and Signaling Pathways





# **Experimental Workflow for Ultrasound-Assisted Extraction of diCQAs**



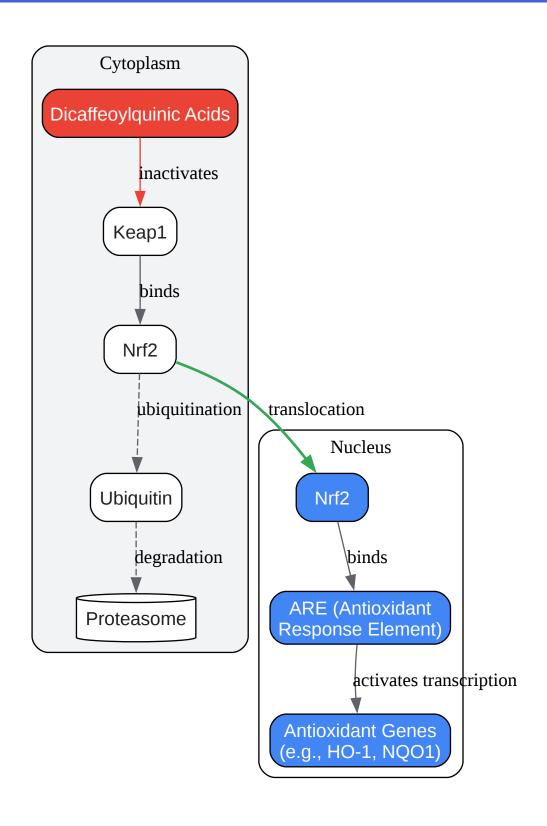
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Caption: Experimental workflow for UAE of diCQAs.

# Activation of the Nrf2/Keap1 Signaling Pathway by Dicaffeoylquinic Acids

Dicaffeoylquinic acids have been shown to exert their antioxidant effects in part through the activation of the Nrf2/Keap1 pathway.[1] Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of stressors or activators like diCQAs, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-dependent genes.





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Caption: Nrf2/Keap1 pathway activation by diCQAs.



### Conclusion

Ultrasound-assisted extraction is a powerful technique for the efficient isolation of dicaffeoylquinic acids from plant sources. By optimizing parameters such as solvent composition, temperature, and sonication time, researchers can significantly improve extraction yields while reducing processing time and solvent consumption. The protocols and data presented in this application note provide a solid foundation for developing robust and efficient extraction and analysis methods for diCQAs, facilitating further research into their promising therapeutic applications. The stability of diCQAs during extraction, particularly in relation to pH and temperature, should be a key consideration in process development to prevent degradation and isomerization.

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